molecular formula C25H26BrNO3 B409575 [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE

Cat. No.: B409575
M. Wt: 468.4g/mol
InChI Key: XVYDWFZKMTZLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a bromobenzyl group, and an ethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal. The bromobenzyl and ethoxybenzyl groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the amine group through reductive amination or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines .

Scientific Research Applications

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzo[1,3]dioxol-5-yl-ethyl)-(3-chloro-benzyl)-(4-ethoxy-benzyl)-amine
  • (2-Benzo[1,3]dioxol-5-yl-ethyl)-(3-fluoro-benzyl)-(4-ethoxy-benzyl)-amine
  • (2-Benzo[1,3]dioxol-5-yl-ethyl)-(3-iodo-benzyl)-(4-ethoxy-benzyl)-amine

Uniqueness

The uniqueness of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromobenzyl group, in particular, can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C25H26BrNO3

Molecular Weight

468.4g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(3-bromophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C25H26BrNO3/c1-2-28-23-9-6-20(7-10-23)16-27(17-21-4-3-5-22(26)14-21)13-12-19-8-11-24-25(15-19)30-18-29-24/h3-11,14-15H,2,12-13,16-18H2,1H3

InChI Key

XVYDWFZKMTZLLY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC(=CC=C4)Br

Canonical SMILES

CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC(=CC=C4)Br

Origin of Product

United States

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